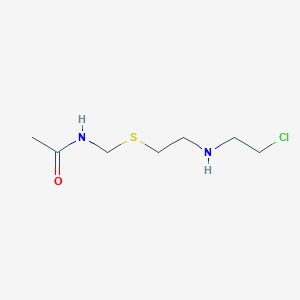
N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromine and fluorine atom attached to a phenyl ring, an indole moiety, and a carbimidoyl cyanide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide typically involves multiple steps, starting with the preparation of the 3-bromo-4-fluoroaniline precursor. This precursor is then subjected to a series of reactions to introduce the indole and carbimidoyl cyanide groups. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and coupling reactions, followed by purification techniques like recrystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-Bromo-4-fluoro-N-isopropylbenzamide: Shares similar structural features but differs in the presence of an isopropyl group instead of the indole moiety.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Another related compound with a simpler structure lacking the indole and carbimidoyl cyanide groups.
Uniqueness
The presence of both bromine and fluorine atoms, along with the indole and carbimidoyl cyanide groups, makes it a versatile and valuable compound for various scientific research and industrial applications .
特性
分子式 |
C16H9BrFN3 |
|---|---|
分子量 |
342.16 g/mol |
IUPAC名 |
N-(3-bromo-4-fluorophenyl)-1H-indole-4-carboximidoyl cyanide |
InChI |
InChI=1S/C16H9BrFN3/c17-13-8-10(4-5-14(13)18)21-16(9-19)11-2-1-3-15-12(11)6-7-20-15/h1-8,20H |
InChIキー |
BEHBBAZGXOPTPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CNC2=C1)C(=NC3=CC(=C(C=C3)F)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
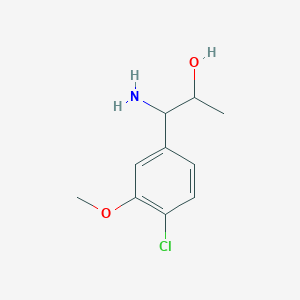
![3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057315.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate](/img/structure/B13057318.png)
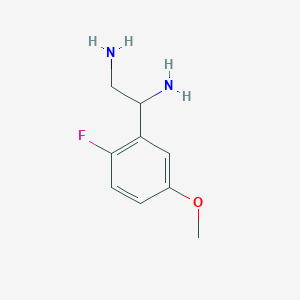


![2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride](/img/structure/B13057348.png)
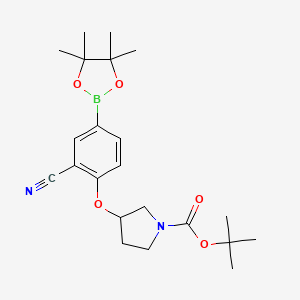
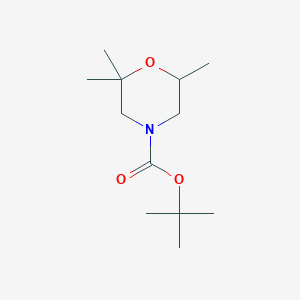
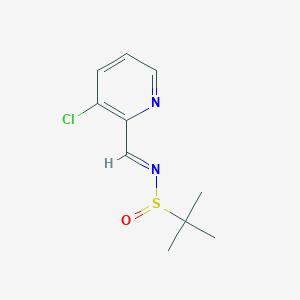
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)

